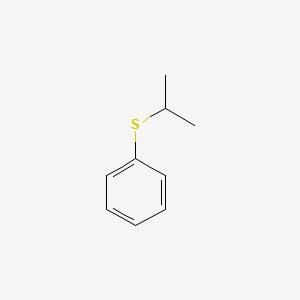

(Isopropylthio)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-ylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOAHAUUBQMVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184262 | |

| Record name | (Isopropylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3019-20-3 | |

| Record name | [(1-Methylethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3019-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Isopropylthio)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Isopropylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (isopropylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (Isopropylthio)benzene (CAS: 3019-20-3) for Researchers

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with (Isopropylthio)benzene. It moves beyond a simple data sheet to provide insights into its synthesis, reactivity, potential applications, and critical safety considerations, grounded in established chemical principles.

Core Identity and Physicochemical Profile

This compound, also known as Isopropyl Phenyl Sulfide, is an organosulfur compound belonging to the thioether (or sulfide) class.[1] Its structure, featuring a benzene ring attached to a sulfur atom which is in turn bonded to an isopropyl group, imparts a unique combination of aromatic and aliphatic sulfide characteristics. This structure is fundamental to its reactivity and physical properties. The compound is registered under CAS Number 3019-20-3.[1][2][3]

Key Properties Summary

All quantitative data are summarized in the table below for efficient reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 3019-20-3 | [1][2][3] |

| Molecular Formula | C₉H₁₂S | [1][2][3] |

| Molecular Weight | 152.26 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Odor | Strong, garlic-like, stench | [2][3] |

| Density | 0.98 g/mL | [2] |

| Boiling Point | 208 °C @ 760 mmHg | [2] |

| Melting Point | -45 °C (estimated) | [2] |

| Flash Point | 83.2 °C | [2] |

| Refractive Index (n20/D) | 1.5465 | [2] |

| LogP | 3.1871 | [2] |

| EINECS Number | 221-162-0 | [2][3] |

The compound's notable LogP value of 3.1871 suggests significant lipophilicity, a critical parameter in drug design for membrane permeability and distribution.[2] Its high boiling point is consistent with its molecular weight and aromatic nature. The pronounced and unpleasant odor is a key handling consideration, necessitating the use of well-ventilated fume hoods.[2][3]

Synthesis and Characterization

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. This pathway offers a reliable and high-yielding route for laboratory-scale preparation.

General Synthetic Workflow

The core of the synthesis involves the S-alkylation of thiophenol. Thiophenol is first deprotonated with a suitable base to form the highly nucleophilic thiophenolate anion. This anion then displaces a halide from an isopropyl electrophile, such as 2-bromopropane or 2-iodopropane, to form the desired thioether bond.

Caption: Synthetic pathway for this compound via S-alkylation.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophenol (1.0 eq) and a suitable solvent such as ethanol or DMF.

-

Deprotonation: Add a base, such as sodium hydroxide (1.1 eq), to the solution and stir until the thiophenol is fully converted to sodium thiophenolate. This can be done at room temperature.

-

Alkylation: Slowly add 2-bromopropane (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiophenol is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the crude product with a suitable organic solvent like diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Spectroscopic Profile

-

¹H NMR: The spectrum is expected to show a doublet for the two equivalent methyl groups of the isopropyl moiety, a septet for the single isopropyl proton, and multiplets in the aromatic region for the phenyl protons.

-

¹³C NMR: The spectrum will display distinct signals for the methyl carbons, the methine carbon of the isopropyl group, and the four unique carbons of the phenyl ring.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 152, corresponding to the molecular weight.

Chemical Reactivity

The chemical behavior of this compound is dictated by its two primary functional components: the sulfide linkage and the aromatic ring.

Reactivity of the Sulfide Group

The sulfur atom in the thioether is susceptible to oxidation. It can be selectively oxidized to a sulfoxide using mild oxidizing agents like sodium periodate (NaIO₄) or to a sulfone using stronger agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This transformation is significant in medicinal chemistry for modulating the polarity and hydrogen-bonding capacity of a molecule.

Caption: Oxidation pathway of the sulfide moiety.

Electrophilic Aromatic Substitution

The isopropylthio (-S-iPr) group is an activating substituent on the benzene ring. The lone pairs on the sulfur atom can donate electron density into the ring through resonance, stabilizing the arenium ion intermediate formed during substitution. It is an ortho-, para-director , meaning that incoming electrophiles will preferentially add to the positions ortho and para to the sulfide group. This is a critical consideration when using this compound as a scaffold in multi-step syntheses.[4]

Applications in Research and Drug Development

While specific, large-scale industrial applications for this compound are not widely documented, its utility lies in its role as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry.

-

Chemical Synthesis: It serves as a precursor for the corresponding sulfoxides and sulfones, which are valuable synthetic intermediates themselves. Its ortho-, para-directing nature allows for the controlled synthesis of polysubstituted aromatic compounds.[4][5]

-

Drug Discovery: In modern drug design, the strategic replacement of chemical fragments is crucial for optimizing a drug candidate's properties.[6] The phenylsulfide motif is a common feature in bioactive molecules. The isopropylthio-phenyl fragment can be incorporated into lead compounds to:

-

Increase Lipophilicity: With a LogP of ~3.19, this group can enhance a molecule's ability to cross lipid membranes.[2]

-

Modulate Metabolism: Thioethers are subject to metabolic oxidation, which can be a tool to create active metabolites or alter the pharmacokinetic profile of a drug.

-

Serve as a Benzene Bioisostere Fragment: While not a direct bioisostere for benzene, the substituted ring can be used in fragment-based drug discovery to explore new chemical space and develop novel, patent-free analogues of existing drugs.[6][7]

-

Safety, Handling, and Toxicology

Direct and comprehensive toxicological data for this compound is limited.[3] Therefore, a conservative approach to safety is required, drawing inferences from structurally related and more thoroughly studied compounds like cumene (isopropylbenzene) and various thiols.

GHS Hazard Profile (Inferred)

The following profile is an estimation based on related compounds and should be used for preliminary risk assessment. A substance-specific risk assessment is mandatory before use.

| Hazard Class | Inferred Classification & Statement | Basis of Inference |

| Flammability | Combustible Liquid | High flash point (83.2 °C)[2] |

| Acute Toxicity | Harmful if swallowed or inhaled | General toxicity of aromatic solvents and organosulfur compounds.[8][9] |

| Skin Corrosion/Irritation | May cause skin irritation | Related thiols are corrosive; solvents can be irritants.[9] |

| Eye Damage/Irritation | May cause serious eye irritation | Common for organic solvents and reagents.[9] |

| Aspiration Hazard | May be fatal if swallowed and enters airways | A known hazard for cumene (isopropylbenzene).[8][10][11] |

| Specific Target Organ Toxicity | May cause respiratory irritation | A known hazard for cumene.[8][11] |

| Chronic Hazards | Potential for long-term effects with repeated exposure | General precaution for compounds with limited toxicological data. |

Handling and Storage Recommendations

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors and to contain its strong stench.[3]

-

Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3] Ambient temperatures are suitable for storage.[3]

Conclusion

This compound is a valuable, albeit specialized, chemical compound. Its well-defined physicochemical properties, predictable synthesis, and clear patterns of reactivity make it a useful tool for synthetic chemists. For drug development professionals, it represents a functional building block that can be employed to systematically modify the lipophilicity, metabolic profile, and structural complexity of lead candidates. Due to its powerful odor and the lack of extensive toxicological data, it must be handled with appropriate caution and robust engineering controls.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. youtube.com [youtube.com]

- 5. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]

- 6. Saturated bioisosteres of benzene and their application in drug design | BENOVELTY | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]

- 7. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nmppdb.com.ng [nmppdb.com.ng]

- 9. nj.gov [nj.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cpachem.com [cpachem.com]

(Isopropylthio)benzene molecular weight and formula

An In-Depth Technical Guide to (Isopropylthio)benzene

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It delves into the fundamental molecular characteristics, synthesis, and physicochemical properties of this compound, providing a framework grounded in established scientific principles and experimental data.

Core Molecular Profile and Identifiers

This compound, also known as Isopropyl phenyl sulfide, is an organosulfur compound belonging to the thioether family. Its core structure consists of a benzene ring attached to a sulfur atom, which is in turn bonded to an isopropyl group. This structure dictates its reactivity and physical properties.

The fundamental identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂S | [1][2][3][4] |

| Molecular Weight | 152.26 g/mol | [1][2][4] |

| Monoisotopic Mass | 152.06597156 g/mol | [3] |

| CAS Number | 3019-20-3 | [1][2] |

| EINECS Number | 221-162-0 | [2][5] |

| Canonical SMILES | CC(C)SC1=CC=CC=C1 | [3] |

| InChI Key | SNOAHAUUBQMVGW-UHFFFAOYSA-N | [3] |

Physicochemical and Spectroscopic Characterization

This compound is a colorless liquid at standard conditions.[5] It is characterized by a potent, unpleasant garlic-like odor or stench.[2][3][5] A comprehensive summary of its physical properties is essential for its appropriate handling and use in experimental setups.

| Physicochemical Property | Value | Unit |

| Density | 0.98 | g/cm³ |

| Boiling Point | 208 | °C (at 760 mmHg) |

| Melting Point | -45 (estimate) | °C |

| Flash Point | 83.2 | °C |

| Refractive Index | 1.5465 | (n20/D) |

| Vapor Pressure | 0.315 | mmHg (at 25°C) |

| LogP | 3.187 |

(Data sourced from LookChem and Guidechem)[2][5]

Spectroscopic methods are critical for the unambiguous identification and purity assessment of this compound. While detailed spectra are lot-specific, predictive data for ¹H NMR and ¹³C NMR are commonly used for structural confirmation.[3][5] Mass spectrometry (electron ionization) is also a key technique for determining its molecular weight and fragmentation pattern.[5]

Synthesis and Mechanistic Considerations

The synthesis of aryl thioethers like this compound is a cornerstone of organosulfur chemistry. A prevalent and reliable method is the nucleophilic substitution (Sₙ2) reaction between a thiolate and an alkyl halide.

Common Synthesis Route: S-Alkylation of Thiophenol

The most direct synthesis involves the S-alkylation of thiophenol. This reaction proceeds via the deprotonation of thiophenol to form the highly nucleophilic thiophenolate anion, which then attacks an isopropyl halide (e.g., 2-bromopropane).

Causality of Experimental Choices:

-

Base Selection: A moderately strong base, such as sodium hydroxide or potassium carbonate, is typically used. The choice of base is critical; it must be strong enough to deprotonate the weakly acidic thiophenol (pKa ≈ 6.6) to generate the thiophenolate nucleophile, but not so strong as to promote side reactions like elimination of the alkyl halide.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is often preferred. These solvents effectively solvate the cation of the base (e.g., Na⁺) while leaving the thiophenolate anion relatively "naked" and highly reactive, thus accelerating the rate of the Sₙ2 reaction.

-

Alkyl Halide: 2-Bromopropane or 2-iodopropane are common choices. Iodides are more reactive leaving groups than bromides, which can allow for milder reaction conditions, but they are also more expensive.

Experimental Protocol: Synthesis of this compound

-

Deprotonation: To a stirred solution of thiophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.2 eq) at room temperature.

-

Nucleophilic Attack: Allow the mixture to stir for 15-30 minutes to ensure complete formation of the thiophenolate anion. To this mixture, add 2-bromopropane (1.1 eq) dropwise.

-

Reaction Monitoring: Heat the reaction mixture (e.g., to 50-60 °C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting thiophenol is consumed.

-

Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Generalized workflow for the S-alkylation synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a valuable building block and reagent in organic chemistry.[5] Its primary utility stems from the reactivity of the sulfur atom.

-

Oxidation: The thioether moiety can be selectively oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives are important functional groups in medicinal chemistry and materials science.

-

Protecting Group Chemistry: While less common than other thiols, the phenylthio group can be involved in protecting group strategies.

-

Precursor for Further Functionalization: The benzene ring can undergo electrophilic aromatic substitution, and the isopropyl group can also be a site for further chemical modification.

Safety and Handling

-

Primary Hazards: The compound is noted for its powerful stench.[2][3] Thio-compounds can be irritants. Related compounds like 2-isopropylbenzenethiol are classified as causing severe skin burns and eye damage.[6] Therefore, handling this compound with appropriate personal protective equipment is mandatory.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. The container should be tightly sealed.

References

Spectroscopic Characterization of (Isopropylthio)benzene: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for (Isopropylthio)benzene, a key organic compound with applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound, also known as phenyl isopropyl sulfide, is an organosulfur compound with the chemical formula C₉H₁₂S. Its structure consists of a benzene ring substituted with an isopropylthio group. The accurate characterization of this molecule is crucial for quality control, reaction monitoring, and understanding its chemical behavior. Spectroscopic techniques provide a powerful and non-destructive means to confirm the identity and purity of this compound. This guide will delve into the theoretical and practical aspects of its NMR, IR, and MS data, offering insights into the interpretation of its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide detailed information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the protons of the isopropyl group. The electron-donating nature of the sulfur atom influences the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.30 | Septet | 1H | Methine proton (-CH) |

| ~ 1.30 | Doublet | 6H | Methyl protons (-CH₃) |

Interpretation and Causality:

-

Aromatic Protons (7.20 - 7.40 ppm): The protons on the benzene ring will appear as a complex multiplet in the aromatic region. The thioether group is a weak ortho-, para- director, which can lead to some differentiation in the chemical shifts of the ortho, meta, and para protons, though they may overlap to form a single multiplet.

-

Methine Proton ( ~ 3.30 ppm): The single proton on the carbon adjacent to the sulfur atom is deshielded by the electronegative sulfur and appears as a septet due to coupling with the six equivalent methyl protons (n+1 rule, where n=6).

-

Methyl Protons ( ~ 1.30 ppm): The six equivalent protons of the two methyl groups in the isopropyl moiety are coupled to the single methine proton, resulting in a doublet. These protons are in the aliphatic region and are the most shielded.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 136 | C (ipso, attached to S) |

| ~ 129 | C (ortho) |

| ~ 128 | C (meta) |

| ~ 125 | C (para) |

| ~ 39 | -CH |

| ~ 23 | -CH₃ |

Interpretation and Causality:

-

Aromatic Carbons (125 - 136 ppm): The carbon atom directly attached to the sulfur atom (ipso-carbon) is expected to be the most deshielded in the aromatic region. The other aromatic carbons will have chemical shifts typical for a substituted benzene ring.

-

Aliphatic Carbons (23 - 39 ppm): The methine carbon, being directly attached to the sulfur, is more deshielded than the methyl carbons.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).

-

Instrument Setup: Use the same tuned and shimmed instrument as for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2970 - 2870 | Strong | Aliphatic C-H Stretch |

| ~ 1580, 1480 | Medium-Weak | Aromatic C=C Stretch |

| ~ 740, 690 | Strong | C-H Out-of-plane Bending |

| ~ 700 - 600 | Weak | C-S Stretch |

Interpretation and Causality:

-

C-H Stretching: The spectrum will show distinct bands for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).[1][2]

-

Aromatic C=C Stretching: The presence of the benzene ring is confirmed by characteristic absorptions in the 1600-1450 cm⁻¹ region.[3]

-

C-H Out-of-plane Bending: Strong bands in the 770-690 cm⁻¹ region are indicative of a monosubstituted benzene ring.

-

C-S Stretching: The carbon-sulfur bond gives rise to a weak absorption in the fingerprint region, which can sometimes be difficult to definitively assign.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

-

Data Acquisition: Record the IR spectrum by passing a beam of infrared light through the sample and measuring the absorption at different wavenumbers. A background spectrum of the empty salt plates should be recorded and subtracted.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data:

| m/z | Relative Intensity | Assignment |

| 152 | High | Molecular Ion (M⁺) |

| 109 | High | [M - C₃H₇]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

| 43 | High | [C₃H₇]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak (m/z 152): The peak with the highest mass-to-charge ratio corresponds to the intact molecule with one electron removed. The molecular weight of this compound is 152.27 g/mol .

-

Fragmentation Pattern: The most common fragmentation pathway for thioethers is cleavage of the C-S bond.[4]

-

Loss of Isopropyl Radical (m/z 109): The cleavage of the bond between the sulfur and the isopropyl group results in a stable phenylthiol radical cation.

-

Phenyl Cation (m/z 77): Further fragmentation can lead to the formation of the phenyl cation.

-

Isopropyl Cation (m/z 43): The formation of the isopropyl cation is also a likely fragmentation pathway.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Figure 1: Molecular structure of this compound.

Figure 2: Key fragmentation pathways of this compound in MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles of chemical spectroscopy and provide a reliable reference for researchers. By understanding the causality behind the observed and predicted spectroscopic features, scientists can confidently identify and assess the purity of this important chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pubs.acs.org [pubs.acs.org]

Health and safety information for (Isopropylthio)benzene

An In-depth Technical Guide to the Health and Safety of (Isopropylthio)benzene

Introduction

This compound, also known as Isopropyl phenyl sulfide (CAS No. 3019-20-3), is a sulfur-containing aromatic organic compound utilized in various research and development applications, including organic synthesis.[1] As with any chemical reagent, a thorough understanding of its potential hazards, safe handling protocols, and emergency procedures is paramount for the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the health and safety considerations for this compound, tailored for researchers, scientists, and drug development professionals. It synthesizes available data to offer field-proven insights into its safe management, from initial risk assessment to disposal.

Section 1: Physicochemical Properties and Identification

Understanding the fundamental properties of a substance is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and determine appropriate storage and handling measures.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3019-20-3 | [1] |

| Molecular Formula | C₉H₁₂S | [1] |

| Molecular Weight | 152.26 g/mol | [1] |

| Appearance | Clear, almost colorless to faint yellow liquid | [2][3] |

| Odor | Stench | [2][3] |

| Boiling Point | 208°C at 760 mmHg; 105°C at 40 mmHg | [3][4] |

| Melting Point | -45°C (estimate) | [3] |

| Density | 0.985 g/cm³ | [3] |

| Flash Point | 83.2°C | [4] |

| Refractive Index | 1.5465 | [3] |

Section 2: Hazard Identification and GHS Classification

The hazard classification for this compound presents some inconsistencies across different suppliers, which necessitates a cautious approach. While some sources state it is not considered hazardous under OSHA regulations, others assign specific GHS warnings.[2][5] For the purpose of ensuring maximum safety, it is prudent to adhere to the more stringent classification.

GHS Classification (Precautionary Approach):

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Hazard Statements (H-Statements):

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements):

-

P261: Avoid breathing mist, gas or vapours.[6]

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Aquatic Toxicity: There is an indication that the substance "May cause long lasting harmful effects to aquatic life".[5] This aligns with data for structurally similar compounds like diphenyl sulfide, which is classified as very toxic to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly avoided.[6]

Section 3: Toxicology and Health Effects

While specific toxicological studies on this compound are not widely available, the GHS classifications suggest several potential health effects upon exposure.[5] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

-

Acute Effects:

-

Chronic Effects:

-

No specific information on the chronic toxicity of this compound is available.[5] It is noted that for many related substances, the chemical, physical, and toxicological properties have not been thoroughly investigated.

-

-

Hazardous Decomposition:

-

When exposed to extremes of temperature, direct sunlight, or strong oxidizing agents, this compound may decompose.[5] Hazardous decomposition products include toxic gases such as hydrogen sulfide (H₂S) and carbon oxides (CO, CO₂).[5] Hydrogen sulfide is a highly toxic, flammable gas that can cause rapid unconsciousness and death at high concentrations.[7][8]

-

Section 4: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential for safely managing this compound in a laboratory setting. This approach, known as the Hierarchy of Controls, prioritizes engineering and administrative controls over personal protective equipment (PPE).

Caption: Hierarchy of Controls for managing exposure risks.

Step-by-Step Guide to Personal Protection:

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles with side shields or a full-face shield, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][9]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood where exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges should be worn.[5] Positive-pressure supplied-air respirators may be necessary for high airborne concentrations.[5]

-

-

Hygiene Measures:

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Immediately remove and launder any contaminated clothing.

-

Section 5: Safe Handling, Storage, and Disposal

Handling:

-

Handle in a well-ventilated area, preferably a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Prevent the formation of aerosols or mists.[6]

-

Use non-sparking tools and take precautionary measures against static discharge, as the flash point is 83.2°C.[6]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

Store at room temperature or as recommended by the supplier (some suggest 2-8°C).[5]

-

Store away from incompatible materials, such as strong oxidizing agents.[5]

Disposal:

-

Disposal of waste must be in accordance with all applicable regional, national, and local laws and regulations.[5]

-

Do not allow the product to enter drains or waterways.[6]

-

Contaminated packaging should be treated as hazardous waste and not be reused.[5]

Section 6: First Aid and Emergency Procedures

Rapid and appropriate response to an exposure or spill is critical. All personnel must be familiar with these procedures before working with the substance.

Caption: Workflow for responding to an accidental exposure.

Protocol 1: First Aid Measures

-

General Advice: If symptoms persist or in case of doubt, consult a physician. Show the Safety Data Sheet to the doctor in attendance.[5]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Protocol 2: Accidental Spill Response

-

Evacuation and Ignition Control:

-

Personal Protection:

-

Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[6]

-

-

Containment and Cleanup:

-

Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[6]

-

Contain the spill using an inert absorbent material (e.g., sand, silica gel, universal binder).[9]

-

Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[6]

-

-

Decontamination:

-

Wash the spill site after material pickup is complete.

-

Dispose of contaminated materials as hazardous waste according to institutional and governmental regulations.[6]

-

Conclusion

This compound is a chemical reagent that demands careful and informed handling. While some safety data presents it as non-hazardous, other sources indicate it is harmful upon exposure and poses a risk of serious eye and respiratory irritation. This guide advocates for a conservative safety posture, urging researchers to adopt the more stringent GHS classifications and associated precautions. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and being thoroughly prepared for emergency situations, professionals in research and drug development can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

- 1. scbt.com [scbt.com]

- 2. This compound , 98 , 3019-20-3 - CookeChem [cookechem.com]

- 3. 3019-20-3 | CAS DataBase [m.chemicalbook.com]

- 4. ISOPROPYLTHIOBENZENE | CAS#:3019-20-3 | Chemsrc [chemsrc.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. HYDROGEN SULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. dodtec.com [dodtec.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of (Isopropylthio)benzene

Introduction: The Strategic Importance of the Thioether Linkage

(Isopropylthio)benzene, also known as isopropyl phenyl sulfide, is an organosulfur compound that serves as a vital structural motif and synthetic intermediate in various fields of chemical science.[1] The thioether linkage, characterized by its distinct electronic properties and metabolic stability compared to its ether analogue, is a prevalent feature in numerous pharmaceuticals and bioactive natural products.[2] Its incorporation can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles, making the development of robust and efficient synthetic routes to compounds like this compound a critical endeavor for researchers in drug discovery and materials science.[3][4][5] This guide provides a comprehensive overview of the primary synthetic strategies for producing this compound, grounded in mechanistic principles and supported by detailed experimental protocols.

Core Synthetic Strategies: Forging the Carbon-Sulfur Bond

The construction of the C(sp³)-S bond in this compound can be approached from several distinct mechanistic viewpoints. The choice of strategy is often dictated by factors such as starting material availability, desired scale, functional group tolerance in more complex substrates, and considerations of atom economy and waste generation. The most prominent and field-proven methods include:

-

Nucleophilic Substitution (S-Alkylation): The classic and most direct approach, involving the reaction of a sulfur nucleophile (thiophenolate) with a carbon electrophile (an isopropyl derivative).

-

Mitsunobu Reaction: A powerful and reliable method for the dehydrative coupling of an alcohol (isopropanol) with a thiol nucleophile (thiophenol) under mild, redox-neutral conditions.

-

Catalytic Dehydrative Thioetherification: An increasingly popular "green" alternative that directly couples thiophenol with isopropanol, using a catalyst to facilitate the removal of water.

This guide will now explore these key methodologies in detail, providing both the theoretical underpinnings and practical, step-by-step protocols.

Route 1: S-Alkylation via Nucleophilic Substitution

This method represents the most fundamental approach to thioether synthesis, predicated on the high nucleophilicity of the thiophenolate anion.[3][6] The reaction proceeds via a classic S_N2 mechanism, where the thiolate attacks the electrophilic carbon of an isopropyl halide, displacing the halide leaving group.

Mechanistic Rationale

The driving force of this reaction is the generation of a potent sulfur nucleophile. Thiophenol itself is moderately acidic (pKa ≈ 6.6), allowing for its ready deprotonation by a wide range of bases to form the thiophenolate anion. This "soft" nucleophile exhibits a strong preference for reacting with "soft" electrophiles, such as the carbon atom of an alkyl halide.[6] The choice of base and solvent is critical for optimizing reaction efficiency and minimizing side reactions, such as elimination (E2), which can be competitive when using secondary halides like 2-bromopropane.

Caption: S-Alkylation proceeds via deprotonation followed by an S_N2 attack.

Detailed Experimental Protocol: S-Alkylation

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone or acetonitrile (5 mL per mmol of thiophenol).

-

Reaction Initiation: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium thiophenolate salt.

-

Substrate Addition: Add 2-bromopropane (1.1 eq) to the mixture dropwise via a syringe.

-

Reaction Conditions: Heat the reaction mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in diethyl ether and wash sequentially with 1M NaOH (to remove any unreacted thiophenol), water, and brine.[7] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Final Purification: Purify the crude liquid via vacuum distillation to obtain pure this compound.

Route 2: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for forming thioethers from alcohols, proceeding with a characteristic inversion of stereochemistry at the alcohol carbon.[8][9] This makes it particularly valuable in complex syntheses where stereocontrol is paramount, although for an achiral substrate like isopropanol, the primary advantage is its mild reaction conditions and high reliability.

Mechanistic Rationale

The reaction is initiated by the formation of a phosphonium salt intermediate between triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] This highly reactive species activates the alcohol (isopropanol) by converting its hydroxyl group into an excellent leaving group. The thiophenol, acting as the nucleophile, can then readily displace this activated oxygen to form the desired thioether.[9] The generation of triphenylphosphine oxide and the reduced hydrazine derivative are stoichiometric byproducts of this process.[11]

Caption: The Mitsunobu reaction activates an alcohol for S_N2 attack by a thiol.

Detailed Experimental Protocol: Mitsunobu Reaction

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of thiophenol (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF, 4 mL per mmol of thiophenol).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

DEAD/DIAD Addition: Add DEAD or DIAD (1.2 eq) dropwise to the stirred solution over 20-30 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure. The primary challenge in Mitsunobu workups is the removal of the triphenylphosphine oxide and hydrazine byproducts.

-

Purification: Purify the crude residue directly by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to separate the product from the byproducts.

Route 3: Catalytic Dehydrative Thioetherification

Driven by the principles of green chemistry, direct dehydrative coupling of alcohols and thiols has emerged as a highly atom-economical method for thioether synthesis.[2] These reactions typically require a catalyst to activate the alcohol, as the hydroxyl group is inherently a poor leaving group.

Mechanistic Rationale

The reaction is catalyzed by various transition-metal or Lewis acid systems, such as those based on zinc, indium, or iron.[2][12][13] The catalyst coordinates to the alcohol's oxygen atom, enhancing its leaving group ability. Subsequent nucleophilic attack by the thiol, followed by the elimination of water, affords the thioether. This approach avoids the use of pre-activated substrates like alkyl halides and the stoichiometric byproducts of the Mitsunobu reaction.

Representative Protocol: ZnI₂-Catalyzed Dehydration

A protocol described by Guindon and Frenette demonstrates the use of an inexpensive zinc catalyst.[2]

-

Reagent Preparation: In a suitable flask, combine thiophenol (1.0 eq), isopropanol (1.5 eq), and zinc iodide (ZnI₂, 0.5 eq) in a solvent such as dichloromethane (DCM).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40°C) until the reaction is complete as monitored by TLC or GC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash with water to remove the zinc catalyst.

-

Purification: Dry the organic layer, concentrate it, and purify the resulting crude product by column chromatography or vacuum distillation to yield this compound.

Comparative Analysis of Synthesis Routes

| Parameter | S-Alkylation (S_N2) | Mitsunobu Reaction | Catalytic Dehydration |

| Starting Materials | Thiophenol, Isopropyl Halide | Thiophenol, Isopropanol | Thiophenol, Isopropanol |

| Key Reagents | Base (e.g., K₂CO₃, NaH) | PPh₃, DEAD/DIAD | Lewis Acid/Metal Catalyst (e.g., ZnI₂, In(OTf)₃) |

| Byproducts | Inorganic Salt (e.g., KBr) | Triphenylphosphine Oxide, Hydrazine derivative | Water |

| Typical Yields | Good to Excellent | Good to Excellent | Moderate to High[2] |

| Advantages | Cost-effective, simple procedure, widely applicable. | Very mild conditions, high functional group tolerance, predictable stereochemistry (inversion).[14] | High atom economy, "green" (water is the only byproduct), avoids halide reagents.[15] |

| Disadvantages | Can require heating, potential for E2 elimination side reactions, halide reagents can be toxic/corrosive. | Stoichiometric and often difficult-to-remove byproducts, high cost of reagents (PPh₃, DEAD).[11] | Requires a catalyst, may require higher temperatures than Mitsunobu, catalyst may need to be removed. |

General Purification and Characterization

Regardless of the synthetic route employed, the final purification of this compound, a liquid at room temperature, is crucial for obtaining a high-purity product.

-

Aqueous Workup: A standard aqueous workup is typically the first step. This involves washing the organic solution of the crude product with a basic solution (e.g., 1M NaOH) to remove acidic impurities like unreacted thiophenol, followed by water and brine washes.[7]

-

Drying and Concentration: The washed organic layer is dried over an anhydrous salt like MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The two most common methods for final purification are:

-

Vacuum Distillation: Ideal for larger scales, separating the product from non-volatile impurities based on its boiling point.

-

Flash Column Chromatography: Highly effective for removing impurities with different polarities, especially for smaller scales or when distillation is not feasible. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.[7]

-

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and assess purity.

References

- 1. scbt.com [scbt.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 4. Saturated bioisosteres of benzene and their application in drug design | BENOVELTY | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]

- 5. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. byjus.com [byjus.com]

- 11. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US4267375A - Preparation of thioethers - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]

- 15. Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Bioactive Landscape of (Isopropylthio)benzene Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

(Isopropylthio)benzene derivatives, a class of organosulfur compounds, are emerging as a compelling scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of their diverse biological activities, with a particular focus on their potential as anticancer, antimicrobial, and neuroprotective agents. We delve into the structure-activity relationships that govern their efficacy, detail established experimental protocols for their synthesis and biological evaluation, and explore the molecular mechanisms that underpin their therapeutic potential. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Rising Profile of Organosulfur Compounds in Drug Discovery

The inclusion of sulfur atoms in molecular scaffolds often imparts unique physicochemical properties that can translate into potent and selective biological activities. Organosulfur compounds are integral to a wide array of pharmaceuticals, owing to the ability of sulfur to form diverse functional groups and engage in various non-covalent interactions. Within this broad class, this compound derivatives have garnered interest for their synthetic tractability and the diverse biological activities they exhibit. The isopropylthio moiety, in particular, can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable functional group in the design of new therapeutic agents.

This guide will systematically explore the known biological activities of this compound derivatives, providing a foundation for future research and development in this promising area of medicinal chemistry.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potential of sulfur-containing benzene derivatives as anticancer agents. While specific research on this compound derivatives is nascent, related structures such as benzenesulfonamides and other thio-substituted aromatics have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which many anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis. Some substituted benzene sulfonamides have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent alteration of mitochondrial membrane potential.[2] It is hypothesized that the sulfur atom in this compound derivatives could play a role in modulating intracellular redox balance, thereby sensitizing cancer cells to apoptotic stimuli.

Diagram: Proposed Apoptotic Pathway

Caption: Proposed mechanism of apoptosis induction.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 620-690 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Properties: Combating Pathogenic Microorganisms

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Thioether compounds, including derivatives of benzene, have shown promise as a new class of antimicrobial agents.[5] Their mechanism of action can vary, from disrupting the bacterial cell membrane to inhibiting essential enzymes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzene derivatives is often influenced by the nature and position of substituents on the aromatic ring.[6] For this compound derivatives, the lipophilicity imparted by the isopropyl group may enhance penetration through the bacterial cell wall. Further modifications to the benzene ring, such as the addition of halogens or other functional groups, could modulate the antimicrobial spectrum and potency.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]

Step-by-Step Methodology:

-

Preparation of Inoculum: Grow the bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical Antimicrobial Activity Data

| Compound | Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| IPTB-01 | 4-Chloro | 16 | 32 |

| IPTB-02 | 4-Nitro | 8 | 16 |

| IPTB-03 | 2,4-Dichloro | 8 | 8 |

Neuroprotective Potential: Shielding Neurons from Damage

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Oxidative stress is a key pathological factor in many of these disorders.[9] Sulfur-containing compounds are known for their antioxidant properties, and there is growing interest in their potential to protect neurons from oxidative damage.[10]

Mechanism of Action: Attenuation of Oxidative Stress

The neuroprotective effects of sulfur-containing compounds are often attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms. The Nrf2-ARE pathway is a critical signaling cascade that controls the expression of numerous antioxidant and cytoprotective genes. It is plausible that this compound derivatives could activate this pathway, thereby enhancing neuronal resilience to oxidative insults.

Diagram: Nrf2-ARE Pathway Activation

Caption: Activation of the Nrf2-ARE antioxidant pathway.

Synthesis and Pharmacokinetics

General Synthesis Strategy

A common method for the synthesis of alkylthio benzene derivatives involves the simultaneous diazotization of an aromatic amine followed by a nucleophilic displacement with a thiol.[11][12] This approach offers a versatile route to a variety of substituted this compound compounds.

Workflow: Synthesis of this compound Derivatives

Caption: General synthetic route to this compound derivatives.

ADMET Considerations

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. In silico tools can be employed in the early stages of drug discovery to predict the pharmacokinetic and toxicological properties of novel compounds.[13][14] For this compound derivatives, key parameters to consider include oral bioavailability, blood-brain barrier permeability (for neuroprotective agents), and potential for hepatotoxicity.

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, class of compounds with significant potential for the development of new anticancer, antimicrobial, and neuroprotective agents. The versatility of their synthesis and the tunability of their physicochemical properties make them an attractive scaffold for medicinal chemists.

Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, comprehensive pharmacokinetic and toxicological profiling will be essential to identify lead candidates with favorable drug-like properties for further preclinical and clinical development.

References

- 1. Structure-activity relationship and antitumor activity of thio-benzodiazepines as p53-MDM2 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3109037A - Synthesis of isopropyl benzene - Google Patents [patents.google.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Synthesis of alkylthio benzene derivatives via simultaneous diazotizat" by Abraham Alvarado, Juan d. Deleija et al. [scholarworks.utrgv.edu]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach [frontiersin.org]

Isopropyl phenyl sulfide chemical structure and isomers

An In-depth Technical Guide to Isopropyl Phenyl Sulfide: Chemical Structure, Isomerism, and Characterization

Introduction

Isopropyl phenyl sulfide, also known as (isopropylthio)benzene, is an organosulfur compound belonging to the thioether family.[1][2][3] It is characterized by a phenyl group and an isopropyl group attached to a central sulfur atom. This guide provides a comprehensive overview of its chemical structure, explores its constitutional isomers, details a common synthetic methodology, and outlines the analytical techniques pivotal for its characterization. This document is intended for researchers and professionals in chemistry and drug development who utilize aryl sulfides as intermediates or target molecules in their work.

Chemical Structure and Identification

The fundamental structure of isopropyl phenyl sulfide consists of a benzene ring bonded to a sulfur atom, which is subsequently bonded to the secondary carbon of an isopropyl group.

Key Identifiers:

-

Chemical Formula: C₉H₁₂S[1]

-

IUPAC Name: this compound[1] or (isopropylsulfanyl)benzene

-

Synonyms: Phenyl isopropyl sulfide, Benzene, [(1-methylethyl)thio]-[1][4]

References

Thermochemical data for (Isopropylthio)benzene

An In-depth Technical Guide to the Thermochemical Data of (Isopropylthio)benzene

Abstract

This technical guide provides a comprehensive framework for determining and evaluating the thermochemical properties of this compound. Recognizing the current scarcity of published experimental data for this specific molecule, this document serves as a methodological whitepaper for researchers, scientists, and drug development professionals. It details both state-of-the-art experimental techniques and high-accuracy computational chemistry protocols necessary to establish reliable values for key thermochemical parameters such as enthalpy of formation, standard entropy, and heat capacity. By synthesizing procedural causality with validated theoretical approaches, this guide empowers research teams to generate the critical data required for process modeling, safety assessments, and reaction mechanism studies involving this compound and related alkyl aryl sulfides.

Introduction: The Need for Precise Thermochemical Data

This compound, an alkyl aryl sulfide, represents a structural motif found in various chemical contexts, from industrial intermediates to potential pharmacophores in drug discovery.[1][2] The predictive power of any chemical process model—whether for pharmaceutical synthesis scale-up, petrochemical processing, or material stability analysis—is fundamentally reliant on the accuracy of the underlying thermodynamic data. Properties such as the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cₚ) govern reaction equilibria, heat release, and overall process viability.

Part I: Experimental Determination of Thermochemical Properties

Experimental thermochemistry, while resource-intensive, provides the benchmark against which all other methods are validated. The protocols described herein are designed as self-validating systems, incorporating necessary calibrations and corrections to ensure data trustworthiness.

Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The most fundamental thermochemical property, the standard enthalpy of formation, is most reliably determined experimentally by measuring the energy of combustion (ΔcH°).[3] For a liquid organosulfur compound like this compound, static-bomb calorimetry is the method of choice.

Causality of Experimental Design: The choice of a static bomb under an excess of pure oxygen ensures the complete and rapid combustion of the sample to well-defined final products (CO₂(g), H₂O(l), and H₂SO₄(aq)). The use of a volatile liquid requires encapsulation to prevent pre-combustion vaporization. The presence of sulfur necessitates specific downstream analysis (ion chromatography) to accurately determine the final state of the sulfuric acid, which is critical for proper energy corrections.

Experimental Protocol: Static-Bomb Combustion Calorimetry

-

Calorimeter Calibration:

-

Calibrate the heat capacity of the calorimeter system (C_system_) by combusting a certified benzoic acid standard.

-

Perform a minimum of five calibration runs to establish a precise and reproducible C_system_ value (in J/K). This step is critical as it accounts for the heat absorbed by the bomb, water, and all internal components.

-

-

Sample Preparation:

-

Encapsulate a precisely weighed mass (~0.5-0.8 g) of high-purity this compound in a polyethylene or polyester bag of known mass and energy of combustion. The bag facilitates complete combustion and prevents sample loss.

-

Place the encapsulated sample into a platinum crucible. Platinum is chosen for its inertness under the extreme conditions of combustion.

-

Add approximately 1 mL of distilled water to the bottom of the bomb to ensure all sulfur oxides are converted to aqueous sulfuric acid.

-

Attach a platinum fuse wire of known length and mass, ensuring it is in contact with the sample bag.

-

-

Combustion:

-

Seal the bomb and pressurize it with ~30 atm of high-purity oxygen.

-

Submerge the bomb in the calorimeter's water bath, ensuring thermal equilibrium is reached (a stable temperature drift).

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature change (ΔT) with high precision (e.g., to 10⁻⁴ K) over the entire experimental period (pre-ignition, main combustion, and post-combustion).

-

-

Post-Combustion Analysis & Corrections:

-

Vent the bomb and collect the interior liquid. Quantify the amount of nitric acid formed (from residual N₂ in the bomb) via titration.

-

Quantify the concentration of sulfuric acid using ion chromatography to apply the appropriate energy correction for its formation.

-

Calculate the total energy released (q_total_) using: q_total = C_system * ΔT.

-

Correct q_total_ for the energy contributions from the combustion of the fuse wire and the sample bag, and the energy of formation for nitric acid. This yields the specific energy of combustion of the sample (ΔcU°).

-

-

Calculation of Enthalpy of Formation:

-

Convert the constant volume energy (ΔcU°) to the constant pressure enthalpy (ΔcH°) using the relationship ΔcH° = ΔcU° + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

-

Using Hess's Law, calculate the standard enthalpy of formation (ΔfH°) from the standard enthalpies of formation of the combustion products (CO₂, H₂O, H₂SO₄).

-

Diagram: Experimental Workflow for Combustion Calorimetry

Caption: Workflow for Determining ΔfH° via Bomb Calorimetry.

Part II: Computational Thermochemistry Approaches

When experimental data is unavailable, high-level quantum chemical calculations provide a powerful and predictive alternative.[4] Modern composite methods can achieve "chemical accuracy," typically defined as within ~4 kJ/mol (or 1 kcal/mol) of experimental values.[5]

Causality of Method Selection: For organosulfur compounds, standard Density Functional Theory (DFT) methods can be unreliable for predicting absolute enthalpies of formation from atomization energies.[6][7] High-accuracy composite methods like Gaussian-4 (G4) or Complete Basis Set (CBS-QB3) are preferred.[5][8] These methods systematically combine calculations at different levels of theory and basis sets to extrapolate to a highly accurate final energy, correcting for electron correlation, basis set incompleteness, and zero-point vibrational energy.

Computational Protocol: High-Accuracy Composite Method (G4 Theory)

-

Conformational Analysis:

-

This compound is a flexible molecule with rotational freedom around the Phenyl-S and S-Isopropyl bonds.

-

Perform an initial conformational search using a computationally inexpensive method (e.g., molecular mechanics or a semi-empirical method) to identify all low-energy conformers.

-

-

Geometry Optimization and Frequency Calculation:

-

For each identified conformer, perform a full geometry optimization and vibrational frequency calculation using DFT, specifically the B3LYP functional with the 6-31G(2df,p) basis set as prescribed by G4 theory.[8]

-

The absence of imaginary frequencies confirms that a true energy minimum has been located. The frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

-

-

High-Level Single-Point Energy Calculations:

-

Using the optimized geometries from the previous step, a series of increasingly accurate single-point energy calculations are performed. The G4 protocol includes calculations up to the CCSD(T) level of theory, considered the "gold standard" for electron correlation.

-

-

Energy Extrapolation and Correction:

-

The G4 method combines the energies from the various calculations in a predefined manner to extrapolate to the complete basis set limit and add empirical corrections, yielding a final, highly accurate electronic energy for each conformer.

-

-

Calculation of Thermochemical Properties:

-

The standard enthalpy of formation (ΔfH°₂₉₈) is calculated by combining the G4 total energy with the ZPVE, thermal corrections, and the known experimental atomic enthalpies of formation for C, H, and S.

-

The final ΔfH° for this compound is determined by a Boltzmann-weighted average of the enthalpies of the individual conformers at 298.15 K.

-

Standard entropy (S°) and heat capacity (Cₚ) are directly obtained from the vibrational, translational, and rotational partition functions calculated during the frequency analysis step.

-

Diagram: Computational Workflow for High-Accuracy Thermochemistry

References

- 1. Sulfur K-Edge X-ray Absorption Spectroscopy of Aryl and Aryl-Alkyl Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

Methodological & Application

(Isopropylthio)benzene in Organic Synthesis: Application Notes and Protocols

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. (Isopropylthio)benzene, also known as isopropyl phenyl sulfide, has emerged as a versatile reagent and directing group in modern organic synthesis. Its unique electronic properties and the coordinating ability of the sulfur atom enable highly regioselective transformations, particularly in the realm of C-H bond functionalization. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower your synthetic endeavors.

Introduction: The Role of the Thioether Moiety

This compound belongs to the class of aryl alkyl thioethers. The sulfur atom, with its lone pairs of electrons, can act as a Lewis base, coordinating to metal centers. This interaction is the foundation of its utility as a directing group, facilitating the activation of otherwise inert C-H bonds at the ortho position of the benzene ring. The isopropyl group, while sterically more demanding than a methyl group, can influence the solubility and electronic properties of the molecule and its intermediates, sometimes offering advantages in specific reaction contexts.

Core Application: Directed ortho-Metalation and C-H Functionalization

The most prominent application of this compound is as a directing group for ortho-lithiation and transition-metal-catalyzed C-H functionalization. These methods provide a powerful and predictable way to introduce a wide range of functional groups at the position adjacent to the thioether.

Directed ortho-Lithiation

Directed ortho-lithiation (DoM) is a classic strategy for the regioselective functionalization of aromatic compounds. The thioether group in this compound is a moderately effective directing group.[1] The reaction proceeds through the coordination of an organolithium reagent (typically n-butyllithium or sec-butyllithium) to the sulfur atom, which positions the base to deprotonate the adjacent ortho C-H bond. The resulting aryllithium intermediate can then be trapped with various electrophiles.

Conceptual Workflow for Directed ortho-Lithiation

Caption: General workflow for directed ortho-lithiation of this compound.

Protocol 1: General Procedure for ortho-Lithiation and Silylation of this compound

This protocol describes a general procedure for the ortho-lithiation of this compound followed by quenching with an electrophile, in this case, trimethylsilyl chloride. This serves as a foundational method that can be adapted for other electrophiles.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)